molecular formula C14H16N4O2 B2823550 (E)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 1798397-64-4

(E)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-(furan-2-yl)acrylamide

Cat. No. B2823550
M. Wt: 272.308
InChI Key: UPOCROPGTHKKQS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-(furan-2-yl)acrylamide, also known as DMF, is a chemical compound that has been widely studied for its potential applications in scientific research. DMF is a highly versatile molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes and mechanisms.

Scientific Research Applications

Versatile Building Block for Heterocyclic Derivatives

The compound has been utilized as a versatile building block in the synthesis of various heterocyclic derivatives. For instance, it has been used in the creation of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety. This illustrates its potential in diverse synthetic pathways for creating complex chemical structures (Farag et al., 2011).

Precursor for Synthesis of Pyrimidine-4(3H)-ones

It has been employed as a precursor in the synthesis of pyrimidine-4(3H)-ones, demonstrating its utility in forming structurally diverse pyrimidinones. This underlines its importance in the development of new chemical entities with potential biological activities (Sokolenko et al., 2017).

Study of Binding Interactions with Bovine Serum Albumin

Research has explored the interactions between derivatives of this compound and bovine serum albumin (BSA). This kind of study is crucial for understanding the pharmacokinetic properties of these compounds and their potential as therapeutic agents (Meng et al., 2012).

Exploration in Antitumor Activity and Molecular Docking

The compound has been involved in the synthesis of novel pyrimidiopyrazole derivatives, which demonstrated significant in vitro antitumor activity. Additionally, molecular docking studies further elucidate the potential mechanism of action of these derivatives (Fahim et al., 2019).

Amplification of Phleomycin Activity

Research has also indicated its role in the synthesis of derivatives that amplify the activity of phleomycin against Escherichia coli, suggesting its potential in enhancing the efficacy of existing antibiotics (Brown & Cowden, 1982).

Antioxidant Activity Studies

The compound's derivatives have been investigated for their antioxidant activities. This highlights its potential in the development of new antioxidant agents, which are crucial in combating oxidative stress-related diseases (Mohamed & El-Sayed, 2019).

Green Chemistry Applications

It has been used in green chemistry applications, such as the enantioselective reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi (Jimenez et al., 2019).

properties

IUPAC Name

(E)-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-18(2)13-7-8-15-12(17-13)10-16-14(19)6-5-11-4-3-9-20-11/h3-9H,10H2,1-2H3,(H,16,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOCROPGTHKKQS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-(furan-2-yl)acrylamide

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